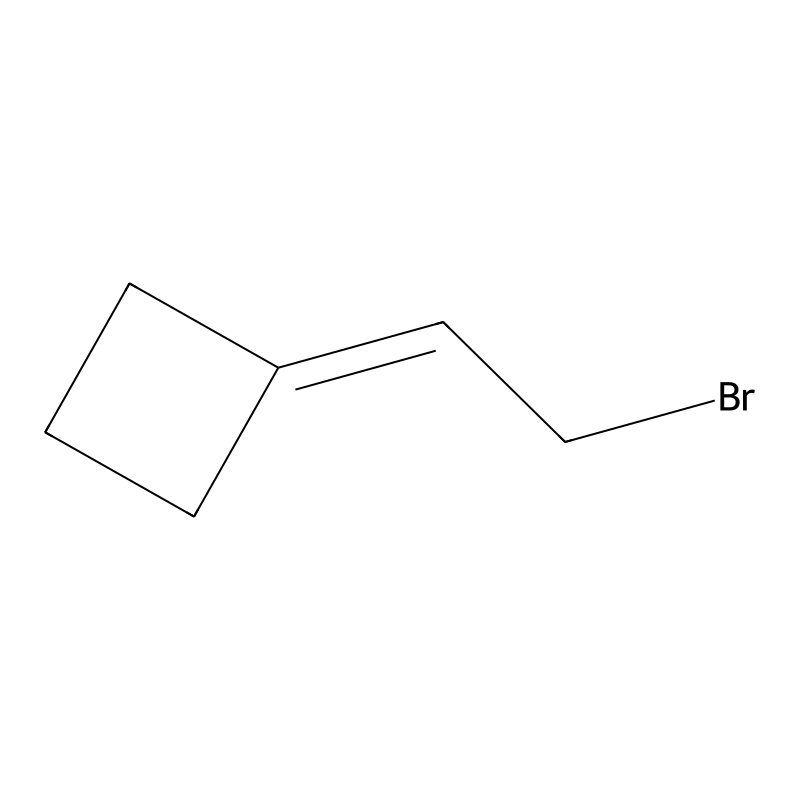

(2-Bromoethylidene)cyclobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a double bond (C=C) and a bromine (Br) atom makes (2-Bromoethylidene)cyclobutane an interesting building block for organic synthesis. The double bond can participate in various reactions like Diels-Alder cycloadditions to form more complex molecules. The bromine atom can be readily substituted with other functional groups through well-established organic reactions, allowing for further diversification . This potential for manipulation could be useful in the synthesis of novel materials or drug candidates.

Material Science

Cyclic hydrocarbons like cyclobutane are known for their interesting ring strain, which can influence their physical properties. The incorporation of a double bond and a bromine atom in (2-Bromoethylidene)cyclobutane might further modify these properties. Research on similar strained cyclic molecules has shown potential applications in areas like molecular machines and photoresponsive materials . Investigating the material properties of (2-Bromoethylidene)cyclobutane could uncover new functionalities for future material science applications.

Bioorganic Chemistry

The cyclobutane ring and the double bond present in (2-Bromoethylidene)cyclobutane bear some resemblance to certain natural product structures. Although there's no direct evidence for its presence in biological systems, further research could explore its potential interactions with biological molecules or enzymes. This exploration might lead to the discovery of new biomimetic molecules with interesting biological activities.

(2-Bromoethylidene)cyclobutane is a cyclic organic compound with the molecular formula . It features a cyclobutane ring substituted with a bromoethylidene group at the second carbon position. The compound is characterized by its unique structure, which combines the properties of both cyclobutane and bromoalkenes, leading to interesting chemical reactivity and potential applications in organic synthesis.

- Electrophilic Addition: The double bond in the bromoethylidene group can react with electrophiles, such as halogens (e.g., bromine) or hydrogen halides, leading to the formation of addition products.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, which can be facilitated by conditions such as heating or the presence of a suitable solvent.

- Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkenes or alkynes.

These reactions are influenced by the strain in the cyclobutane ring and the stability of the resulting intermediates.

While specific biological activities of (2-Bromoethylidene)cyclobutane are not extensively documented, compounds containing bromine and cyclic structures often exhibit interesting pharmacological properties. Halogenated compounds can demonstrate antimicrobial, antifungal, and anticancer activities due to their ability to interact with biological macromolecules. Further studies would be required to elucidate any specific biological effects associated with this compound.

The synthesis of (2-Bromoethylidene)cyclobutane typically involves several steps:

- Formation of Cyclobutane: Cyclobutane can be synthesized through various methods such as cyclization reactions of butadiene derivatives.

- Bromination: The introduction of the bromoethylidene group can be achieved via bromination reactions, where cyclobutane is treated with bromine in a suitable solvent under controlled conditions.

- Alkylation: Another method could involve alkylating cyclobutane with bromoethane followed by elimination to form the bromoethylidene moiety.

These steps highlight the importance of controlling reaction conditions to achieve high yields and purity of the desired compound.

(2-Bromoethylidene)cyclobutane has potential applications in:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

- Pharmaceutical Chemistry: Its unique structure may provide a scaffold for developing new drugs or biologically active compounds.

- Material Science: The compound could be explored for use in creating novel materials or polymers through polymerization reactions.

Interaction studies involving (2-Bromoethylidene)cyclobutane focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological interactions. Research into how this compound interacts with enzymes or other biological targets could reveal important insights into its applicability in medicinal chemistry.

Several compounds share structural similarities with (2-Bromoethylidene)cyclobutane, including:

- Cyclobutene: A cyclic alkene that lacks the bromine substituent but shares the same ring structure.

- Bromocyclobutane: A derivative where bromine is directly attached to the cyclobutane ring without an ethylene group.

- Ethylcyclobutane: A non-brominated version that provides a comparison for evaluating the effects of halogenation on reactivity and stability.

| Compound | Structure Type | Key Features |

|---|---|---|

| (2-Bromoethylidene)cyclobutane | Cyclic halide | Contains a bromoethylidene group |

| Cyclobutene | Cyclic alkene | Double bond present, no halogen |

| Bromocyclobutane | Cyclic halide | Bromine directly on cyclobutane |

| Ethylcyclobutane | Cyclic alkane | Non-halogenated variant |

The uniqueness of (2-Bromoethylidene)cyclobutane lies in its combination of cyclic structure and halogenated ethylene functionality, which may allow for diverse reactivity patterns compared to its analogs.